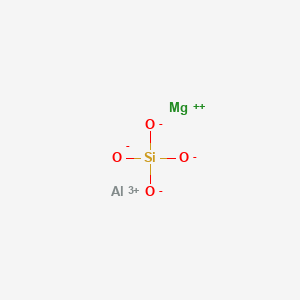

Magnesium aluminum silicate

Description

Properties

CAS No. |

12511-31-8 |

|---|---|

Molecular Formula |

AlH4MgO4Si |

Molecular Weight |

147.40 g/mol |

IUPAC Name |

aluminum;magnesium;silicate |

InChI |

InChI=1S/Al.Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H |

InChI Key |

RWJCJPDSIBTATK-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3] |

Canonical SMILES |

O[Si](O)(O)O.[Mg].[Al] |

Other CAS No. |

1327-43-1 |

Related CAS |

99670-23-2 |

Synonyms |

almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Hydrothermal Synthesis of Magnesium Aluminum Silicate: Principles, Protocols, and Characterization

Abstract

Magnesium Aluminum Silicate (MAS), a key functional material with wide-ranging applications in the pharmaceutical, cosmetic, and chemical industries, is a synthetic smectite clay valued for its exceptional colloidal and adsorptive properties.[1][2] While several methods exist for its synthesis, the hydrothermal route offers unparalleled control over crystallinity, phase purity, and particle morphology.[3][4][5][6] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the hydrothermal synthesis of MAS. We will explore the fundamental principles of the reaction mechanism, provide a detailed, field-proven experimental protocol, analyze the critical parameters that govern the final product's characteristics, and outline the essential characterization techniques for validation.

Introduction to this compound and Hydrothermal Synthesis

This compound is a synthetic, layered silicate clay mineral, structurally analogous to naturally occurring smectites like saponite and montmorillonite.[2] In pharmaceutical formulations, it is widely known by trade names such as Veegum® and is utilized as a stabilizer, suspending agent, and binder.[7] The utility of MAS is intrinsically linked to its physical properties, such as high surface area, cation exchange capacity, and the ability to form thixotropic gels in water—all of which are dictated by its crystal structure and composition.[2]

The synthesis of MAS can be achieved through various methods, but the hydrothermal technique is particularly advantageous.[3][5][6] Hydrothermal synthesis involves chemical reactions occurring in an aqueous medium within a sealed vessel (an autoclave) at temperatures above 100°C and pressures greater than 1 atmosphere. This method leverages the enhanced solubility of reactants and accelerates reaction kinetics, promoting the crystallization of well-defined, often metastable, silicate phases that are inaccessible under ambient conditions.[3][4][8] The primary benefit for MAS synthesis is the ability to achieve high phase purity and control over the crystalline structure, which is paramount for performance in high-specification applications.[3][4][5][6]

The Mechanistic Pathway of Hydrothermal Formation

The hydrothermal synthesis of this compound is not a simple precipitation reaction but a multi-step process involving dissolution, hydrolysis, nucleation, and crystal growth. The precise mechanism can vary with precursors and conditions, but a generalized pathway can be described.

-

Precursor Dissolution & Hydrolysis: The process begins with the dissolution of magnesium, aluminum, and silicon precursors in an aqueous solution. At elevated temperatures, metal salts hydrolyze to form hydroxylated species. The silicon source, typically sodium silicate, provides silicate anions (SiO₄⁴⁻) and their polymeric forms.

-

Gel Formation: These reactive species interact to form an amorphous, hydrated magnesium-aluminum-silicate gel. This gel acts as a homogeneous precursor reservoir from which the crystalline phase will nucleate.[4] The presence of Mg²⁺ is considered essential for the formation of smectite structures.[3][4][5][6]

-

Nucleation & Crystallization: Under sustained hydrothermal conditions, the amorphous gel begins to restructure. Nuclei of the thermodynamically favored or kinetically preferred MAS phase form within the gel.

-

Crystal Growth: These nuclei then grow by incorporating material from the surrounding amorphous matrix, eventually leading to the formation of the final crystalline product, such as saponite. The process follows principles of silicate polymerization where Si-O tetrahedral and Mg/Al-OH octahedral units condense into the characteristic 2:1 layered structure of smectite clays.[9]

Caption: Generalized mechanism for hydrothermal synthesis of MAS.

Comprehensive Experimental Protocol

This protocol details a representative hydrothermal synthesis of saponite, a common form of this compound. The causality behind each step is explained to provide a robust, self-validating framework.

Part A: Precursor Preparation

The quality of the final product begins with the purity and precise stoichiometry of the starting materials.

Materials:

-

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

-

Sodium Silicate Solution (Na₂SiO₃)

-

Sodium Hydroxide (NaOH)

-

Deionized (DI) Water

Protocol:

-

Prepare Mixed Salt Solution: In a beaker, dissolve stoichiometric amounts of MgCl₂·6H₂O and AlCl₃·6H₂O in DI water under vigorous stirring.[10] The ratio of Mg to Al will define the layer charge and composition of the final product. A typical molar ratio for saponite might be Mg:Al of ~5:1.

-

Prepare Silicate Solution: In a separate beaker, dilute the sodium silicate solution with DI water.[1]

-

Causality Check: Using high-purity salts is critical to avoid the incorporation of unwanted ions into the clay structure. The concentrations should be calculated to achieve the target final product composition, for instance, a theoretical saponite formula like Na₀.₆(Mg)₆(Si₇.₄Al₀.₆)O₂₀(OH)₄.

Part B: Hydrothermal Reaction

This stage is where the transformation from aqueous ions to a crystalline solid occurs.

Protocol:

-

Mixing and pH Adjustment: Slowly add the mixed salt solution to the silicate solution under continuous, high-shear mixing. This rapid mixing prevents localized high concentrations and the premature precipitation of metal hydroxides.[1]

-

Adjust pH: After mixing, adjust the pH of the resulting slurry to a target range, typically between 9 and 10, using a NaOH solution.[10] The pH is a critical parameter; an alkaline environment is necessary to facilitate the condensation of silicate and aluminate species but an excessively high pH can favor the formation of brucite (Mg(OH)₂) as an impurity.[1]

-

Reactor Loading: Transfer the final slurry into a Teflon-lined stainless-steel hydrothermal autoclave. The reactor should not be filled more than 80% of its volume to allow for thermal expansion and pressure generation.

-

Hydrothermal Treatment: Seal the autoclave and place it in an oven pre-heated to the desired reaction temperature. The synthesis of smectite clays is typically successful under moderate hydrothermal conditions.[3][4][5] The reaction is maintained for a set duration under autogenous pressure (the pressure generated by heating the aqueous solution in a sealed vessel).

-

Causality Check: Temperature and time are directly correlated with the crystallinity and purity of the MAS. Insufficient temperature or time may result in a poorly crystalline or amorphous product. Conversely, excessively high temperatures can lead to the formation of other, more stable silicate phases like talc or chlorite.[11][12]

Table 1: Typical Hydrothermal Synthesis Parameters for MAS (Saponite)

| Parameter | Typical Range | Rationale & Impact |

|---|---|---|

| Temperature | 150 - 350 °C | Governs reaction kinetics and phase stability. Higher temps increase crystallinity.[3][8][10] |

| Reaction Time | 12 - 72 hours | Affects the extent of crystallization and crystal growth. Longer times can improve phase purity.[10][13] |

| Pressure | Autogenous | Sufficient to maintain a liquid water phase, facilitating ionic mobility and reaction. |

| pH | 9.0 - 10.5 | Controls hydrolysis and condensation reactions; crucial for avoiding impurity phases.[1][10] |

Part C: Post-Synthesis Processing

Proper recovery and purification are essential to isolate the target material.

Protocol:

-

Cooling: After the reaction period, the autoclave is removed from the oven and allowed to cool to room temperature. Rapid quenching should be avoided to prevent thermal shock to the vessel and potential phase changes in the product.

-

Filtration and Washing: The solid product is collected by vacuum filtration. It is then washed repeatedly with copious amounts of DI water.[1][13]

-

Washing Validation: The washing step is critical to remove soluble byproduct salts (e.g., NaCl). Washing should be continued until the filtrate shows a negative test for the counter-ion (e.g., using silver nitrate to test for chloride).

-

Drying: The purified filter cake is dried in an oven, typically between 60°C and 120°C, until a constant weight is achieved.[1][10][13] Alternatively, spray drying can be used for large-scale production to obtain a fine powder directly.[1]

-

Grinding (Optional): The dried product can be gently ground to break up agglomerates and achieve a uniform particle size.[1]

Caption: Experimental workflow for hydrothermal synthesis of MAS.

Characterization and Validation

Thorough characterization is required to confirm the successful synthesis of the desired MAS phase and to understand its properties.[3][4]

Table 2: Key Characterization Techniques for Synthesized MAS

| Technique | Purpose | Expected Outcome for Saponite-type MAS |

|---|---|---|

| X-ray Diffraction (XRD) | Phase identification, crystallinity assessment, and determination of layer spacing. | A characteristic basal peak (d₀₀₁) between 15.0 and 17.2 Å after ethylene glycol solvation, confirming the smectite structure. Peaks between 1.492-1.504 Å and 1.510-1.540 Å are also indicative.[14][15] |

| Scanning Electron Microscopy (SEM) | Analysis of particle morphology, size, and aggregation. | Typically reveals rose-like aggregates of thin, platy crystals or a "house-of-cards" structure. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of crystal structure and morphology. | Can resolve the individual clay layers and confirm the platelet-like habit of the crystallites.[8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of the silicate network. | Shows strong Si-O stretching bands (~1000 cm⁻¹), Mg-O and Al-O vibrations, and -OH stretching from structural hydroxyls and interlayer water. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and quantification of water content. | Displays distinct weight loss steps corresponding to the removal of adsorbed water, interlayer water, and finally dehydroxylation of the silicate layers at higher temperatures.[8][16] |

Conclusion

The hydrothermal method stands as a robust and highly adaptable platform for the synthesis of this compound. By carefully controlling key parameters—namely precursor stoichiometry, pH, temperature, and reaction time—researchers can tune the composition, crystallinity, and morphology of the final product. This level of control is essential for developing high-performance materials tailored for specific applications in drug development, catalysis, and advanced materials science. The protocols and validation techniques outlined in this guide provide a comprehensive framework for the successful and reproducible synthesis of high-purity this compound.

References

-

Title: Synthesis of Smectite Clay Minerals: A Critical Review Source: Clays and Clay Minerals URL: [Link]

-

Title: Manufacturing method and process of this compound Source: Chemwin URL: [Link]

-

Title: Spectroscopic Studies of Synthetic and Natural Saponites: A Review Source: MDPI URL: [Link]

-

Title: Synthesis of Smectite Clay Minerals: A Critical Review | Journal Article Source: PNNL URL: [Link]

-

Title: Synthesis of Smectite Clay Minerals: A Critical Review Source: ResearchGate URL: [Link]

-

Title: Hydrothermal reactivity of saponite Source: U.S. Geological Survey URL: [Link]

-

Title: SYNTHESIS OF SMECTITE CLAY MINERALS: A CRITICAL REVIEW Source: ResearchGate URL: [Link]

- Title: Synthesis of hydrous magnesium silicates Source: Google Patents URL

-

Title: Hydrothermal reactivity of smectite Source: Clays and Clay Minerals URL: [Link]

-

Title: Mechanisms of smectite-to-chlorite conversion: I. Saponite-to-chlorite conversion in Mg-Al-Si-Na-Cl-H2O system at 340 °C Source: Applied Clay Science URL: [Link]

-

Title: The Effects of Various Hydrothermal Treatments on Magnesium-Aluminum Hydrotalcites Source: ResearchGate URL: [Link]

-

Title: Synthesis Conditions and Rheological Characteristics of Aluminum Magnesium Silicate Source: Yakhak Hoeji URL: [Link]

- Title: A kind of preparation method of this compound hydrogel Source: Google Patents URL

-

Title: Hydrothermal Synthesis of Magnesium Aluminate Platelets Source: ResearchGate URL: [Link]

-

Title: Hydrothermal Synthesis of Magnesium Aluminate Platelets Source: Semantic Scholar URL: [Link]

-

Title: this compound Source: U.S. Pharmacopeia URL: [Link]

-

Title: Effect of Aluminum Incorporation on the Reaction Process and Reaction Products of Hydrated Magnesium Silicate Source: Frontiers in Materials URL: [Link]

-

Title: Magnesium silicate hydrate (M-S-H) characterization: temperature, calcium, aluminum and alkali Source: ResearchGate URL: [Link]

-

Title: Hydrothermal synthesis and formation mechanism of controllable magnesium silicate nanotubes derived from coal fly ash Source: PubMed URL: [Link]

-

Title: this compound Source: Handbook of Pharmaceutical Excipients URL: [Link]

-

Title: Synthesis of Medicinal Aluminum-magnesium silicate Source: SCIRP URL: [Link]

-

Title: NF Monographs: this compound Source: USP29-NF24 URL: [Link]

Sources

- 1. en.888chem.com [en.888chem.com]

- 2. phexcom.com [phexcom.com]

- 3. Synthesis of Smectite Clay Minerals: A Critical Review | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 4. Synthesis of Smectite Clay Minerals: A Critical Review | Journal Article | PNNL [pnnl.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrothermal synthesis and formation mechanism of controllable magnesium silicate nanotubes derived from coal fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tang.eas.gatech.edu [tang.eas.gatech.edu]

- 11. Hydrothermal reactivity of saponite | U.S. Geological Survey [usgs.gov]

- 12. msaweb.org [msaweb.org]

- 13. mdpi.com [mdpi.com]

- 14. drugfuture.com [drugfuture.com]

- 15. pharmacopeia.cn [pharmacopeia.cn]

- 16. Frontiers | Effect of Aluminum Incorporation on the Reaction Process and Reaction Products of Hydrated Magnesium Silicate [frontiersin.org]

A Senior Application Scientist's Guide to the Characterization of Magnesium Aluminum Silicate by XRD and FTIR

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Powder—Understanding the Microstructure

Magnesium Aluminum Silicate (MAS), a purified smectite clay from the montmorillonite group, is far more than an inert filler.[1] In the pharmaceutical landscape, it is a highly functional excipient, acting as a suspending agent, emulsion stabilizer, binder, and disintegrant.[1][2][3][4] Its efficacy is intrinsically linked to its unique layered silicate structure. The arrangement of these layers, the space between them, and the chemical bonds that hold them together dictate the material's rheological properties, adsorptive capacity, and interaction with active pharmaceutical ingredients (APIs).

Therefore, a superficial analysis is insufficient. A robust characterization is paramount for ensuring batch-to-batch consistency, predicting formulation performance, and meeting stringent regulatory standards. This guide provides an in-depth exploration of two cornerstone techniques—X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) Spectroscopy. We will move beyond procedural recitation to explain the causality behind the methods, empowering you to not only generate data but to confidently interpret what it reveals about the material's fundamental properties.

Part 1: Unveiling the Crystal Lattice with X-Ray Diffraction (XRD)

The 'Why' of XRD: Probing the Interlayer Space

XRD is the definitive technique for analyzing the crystalline structure of materials. For layered silicates like MAS, its power lies in its ability to measure the distance between the parallel silicate sheets, known as the basal or interlayer spacing (d-spacing).[5][6] This dimension is not fixed; it is a critical quality attribute that changes based on the presence of interlayer water and other molecules. This variability is the very source of MAS's functionality and a key parameter to control. XRD provides an empirical measure of this structure, confirming the material's identity, detecting crystalline impurities, and revealing interactions with other formulation components.

Experimental Protocol: A Validated XRD Workflow

This protocol integrates pharmacopeial standards and established clay mineralogy practices to ensure a comprehensive and self-validating analysis.[7][8][9][10]

1. Critical Sample Preparation Methodologies

The orientation of the clay platelets profoundly affects the resulting diffraction pattern. Therefore, specific preparation methods are required to probe different aspects of the structure.

-

Oriented Film Preparation (for Basal Spacing Determination):

-

Rationale: This method aligns the flat, plate-like clay particles parallel to the sample holder, which maximizes the intensity of the basal (00l) reflections that define the interlayer spacing.

-

Procedure: i. Prepare a 2% (w/v) aqueous dispersion of MAS by slowly adding 2g of the sample to 100 mL of deionized water under intense agitation. ii. Let the dispersion stand for a minimum of 12 hours to ensure full hydration and exfoliation of the clay platelets.[8][10] iii. Pipette approximately 2 mL of the uniform suspension onto a clean glass microscope slide, ensuring even coverage. iv. Allow the slide to air-dry completely at room temperature. This process encourages the platelets to settle in a highly oriented, parallel fashion.

-

-

Ethylene Glycol (EG) Solvation (A Definitive Test for Smectites):

-

Rationale: Smectite clays are defined by their ability to swell. EG, a polar organic molecule, is used to induce a controlled, maximal expansion of the interlayer space. The resulting d-spacing of approximately 17 Ångstroms is a definitive confirmation of a smectite structure.[5][11]

-

Procedure: i. Place the air-dried, oriented film slide (from the previous step) into a vacuum desiccator. ii. In the bottom of the desiccator, place a small beaker containing free-surface ethylene glycol. iii. Evacuate the desiccator to allow the EG vapor to saturate the chamber. Let the sample solvate for at least 12 hours.[8][10]

-

-

Random Powder Preparation (for Fingerprint & Impurity Analysis):

-

Rationale: The oriented film method enhances basal reflections at the expense of others. To obtain a complete crystallographic fingerprint and identify non-platy impurities (like quartz), a randomly oriented sample is necessary.

-

Procedure: i. Gently grind a small amount of the dry MAS powder using an agate mortar and pestle to a fine, uniform consistency. Avoid aggressive grinding, which can damage the crystal structure. ii. Pack the powder into a recessed sample holder, using a slightly serrated edge (like the edge of a glass slide) to press it flat. This technique minimizes preferred orientation.

-

2. Instrument & Data Acquisition

-

Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is standard.

-

Acquisition Parameters:

-

Voltage/Current: 40 kV / 40 mA

-

Scan Range (2θ): 2° to 40° 2θ (for oriented slides) and 2° to 70° 2θ (for random powder).

-

Step Size: 0.02° 2θ

-

Time per Step: 1-2 seconds

-

3. Data Interpretation: Decoding the Diffractogram

The raw output is a plot of intensity versus diffraction angle (2θ). The key is to convert the peak positions (2θ) into d-spacings using Bragg's Law (nλ = 2d sinθ).

-

Primary Identification (Oriented, Glycolated Slide): The most important peak is the (001) basal reflection. For a sample to meet USP/NF specifications for this compound, this peak must correspond to a d-spacing between 15.0 and 17.2 Å after ethylene glycol solvation.[8][10][12]

-

Secondary Identification (Random Powder): The pharmacopeia also specifies the presence of peaks in the higher-angle region. The pattern should exhibit peaks corresponding to d-spacings between 1.492-1.504 Å and 1.510-1.540 Å.[8][10][13]

-

Purity Assessment: Look for sharp, intense peaks that do not belong to the MAS pattern. A common crystalline impurity in natural clays is quartz, which displays a very strong peak at ~26.6° 2θ (d ≈ 3.34 Å).

Quantitative Data Summary: XRD

| Sample Treatment | Key Reflection | Typical 2θ (Cu Kα) | Expected d-spacing (Å) | Rationale |

| Air-Dried, Oriented | (001) | ~5.8° - 7.0° | ~12.5 - 15.0 | Baseline interlayer spacing with adsorbed water. |

| Ethylene Glycol Solvated | (001) | ~5.1° - 5.9° | 15.0 - 17.2 | Confirmatory test; full expansion of smectite layers.[5][8] |

| Heated (e.g., 400 °C) | (001) | ~8.8° | ~10.0 | Collapse of interlayer space upon removal of water.[5] |

| Random Powder | (hkl) | Multiple | 1.492-1.504 & 1.510-1.540 | Confirmatory fingerprint of the silicate lattice itself.[8][10] |

Diagram: XRD Characterization Workflow

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. pharmafocusasia.com [pharmafocusasia.com]

- 3. phexcom.com [phexcom.com]

- 4. nbinno.com [nbinno.com]

- 5. sietronicslabservices.com.au [sietronicslabservices.com.au]

- 6. issmge.org [issmge.org]

- 7. store.astm.org [store.astm.org]

- 8. This compound [drugfuture.com]

- 9. scribd.com [scribd.com]

- 10. newdruginfo.com [newdruginfo.com]

- 11. Detection of Interlayered Illite/Smectite Clay Minerals with XRD, SEM Analyses and Reflectance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. camsi-x.com [camsi-x.com]

- 13. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Synthetic Magnesium Aluminum Silicate

Foreword: Unveiling the Multifaceted Nature of a Key Pharmaceutical Excipient

To the researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical formulations, this guide offers an in-depth exploration of synthetic magnesium aluminum silicate. This excipient, far from being an inert filler, is a complex material with a rich profile of physicochemical properties that can be leveraged to solve a myriad of formulation challenges. From modulating drug release to ensuring the stability of complex suspensions and emulsions, a fundamental understanding of its behavior is paramount. This document moves beyond a simple recitation of specifications, aiming instead to provide a causal understanding of why synthetic this compound behaves as it does, and how its properties can be precisely characterized and controlled. Our narrative is built on the pillars of scientific integrity, providing you with not only the data but also the experimental logic to confidently apply this versatile material in your development endeavors.

The Molecular Architecture: Structure and Composition

Synthetic this compound is a layered silicate mineral, typically belonging to the smectite group, which also includes naturally occurring clays like montmorillonite.[1][2] Unlike its natural counterparts, the synthetic variant offers the significant advantage of a well-defined and controlled composition, ensuring batch-to-batch consistency crucial for pharmaceutical applications.[3]

The fundamental structure consists of a three-layer sheet, with an octahedral alumina (Al₂O₃) sheet sandwiched between two tetrahedral silica (SiO₂) sheets.[1] Isomorphous substitution within this crystal lattice is the origin of the material's key properties. Magnesium (Mg²⁺) ions substitute for aluminum (Al³⁺) ions in the octahedral sheet, and occasionally aluminum (Al³⁺) for silicon (Si⁴⁺) in the tetrahedral sheets. This substitution results in a net negative charge on the surface of the silicate layers.[1] To maintain electrical neutrality, this negative charge is balanced by exchangeable cations, typically sodium (Na⁺) or calcium (Ca²⁺), located in the interlayer space between the silicate sheets.[1][4]

The general chemical formula can be represented as Al₂MgO₈Si₂ or similar polymeric structures, with the exact stoichiometry varying between different grades.[5] For instance, some sources describe the composition as Al₂O₃·MgO·1.7SiO₂·xH₂O.[6] This inherent charge and the presence of exchangeable cations are the foundational elements that dictate the material's behavior in aqueous systems.

Diagram 1.0: Schematic Representation of the Layered Structure

Caption: A simplified workflow for the synthesis of this compound.

Key Physicochemical Properties and Their Characterization

The utility of synthetic this compound in pharmaceutical formulations is a direct consequence of its unique combination of physicochemical properties. Understanding and quantifying these properties is essential for predictable and robust product performance.

Particle Size, Surface Area, and Porosity

The fine particle size, high surface area, and porous nature of synthetic this compound are fundamental to its function as an adsorbent, stabilizer, and viscosity-increasing agent. [6][7]These materials can possess very high specific surface areas, often exceeding 100 m²/g and in some cases up to 1000 m²/g. [7][8]The particles are often agglomerated into clusters, creating a porous structure. [9]

| Property | Typical Range | Significance in Formulation |

|---|---|---|

| Particle Size | 90% < 44 µm (325 mesh) | Affects dispersibility, texture, and suspension stability. [5] |

| Specific Surface Area (BET) | 100 - 500 m²/g | High surface area enhances adsorption capacity and interaction with other components. [9] |

| Porosity | Mesoporous (2-50 nm pores) | Contributes to high adsorption capacity and can be tailored for controlled drug release. [7]|

Experimental Protocol: Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area of a synthetic this compound sample.

Principle: The BET theory explains the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of materials. The technique involves measuring the amount of an inert gas, typically nitrogen, that adsorbs onto the surface of the sample at cryogenic temperatures (liquid nitrogen, 77 K).

Methodology:

-

Degassing: A known weight of the synthetic this compound powder is placed in a sample tube and heated under vacuum or a flow of inert gas to remove any adsorbed contaminants (e.g., water, CO₂) from the surface.

-

Adsorption Isotherm Measurement: The sample tube is then cooled to 77 K in a liquid nitrogen bath. Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed at each partial pressure is measured.

-

Data Analysis: The collected data of adsorbed gas volume versus partial pressure is plotted to generate an adsorption isotherm. The BET equation is then applied to a specific region of this isotherm to calculate the monolayer capacity (the amount of gas required to form a single layer on the entire surface of the sample).

-

Surface Area Calculation: From the monolayer capacity and the known cross-sectional area of a single nitrogen molecule, the total surface area of the sample is calculated and expressed in square meters per gram (m²/g).

Causality Behind Experimental Choices:

-

Nitrogen as Adsorbate: Nitrogen is a readily available, inert gas with a well-established cross-sectional area, making it a standard for BET analysis.

-

Cryogenic Temperature: Lowering the temperature increases the van der Waals forces between the gas molecules and the solid surface, promoting adsorption and allowing for precise measurement.

-

Degassing: This step is crucial for accurate results as any pre-adsorbed molecules would occupy surface sites and lead to an underestimation of the true surface area.

Rheological Properties: The Science of Flow and Suspension

One of the most valuable attributes of synthetic this compound is its ability to modify the rheology of aqueous systems. [10]When dispersed in water, the silicate particles hydrate and swell, forming a three-dimensional colloidal structure. [10]This network is responsible for the increase in viscosity and the ability to suspend other particles, preventing their sedimentation. [10][11] A key characteristic of these dispersions is their thixotropic behavior. [10]This means that the viscosity decreases under shear stress (e.g., shaking or pouring) and recovers when the stress is removed. [10]This property is highly desirable in pharmaceutical suspensions, as it allows for easy pouring and dosing, followed by a rapid increase in viscosity to maintain the suspension's stability. The incorporation of this compound can shift a formulation from Newtonian flow to pseudoplastic flow with thixotropy. [12] Experimental Protocol: Rotational Viscometry for Rheological Profiling

Objective: To characterize the viscosity and flow behavior of an aqueous dispersion of synthetic this compound.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is calculated from the measured torque, the spindle geometry, and the rotational speed.

Methodology:

-

Dispersion Preparation: A specified concentration (e.g., 5% w/w) of synthetic this compound is dispersed in deionized water using a high-shear mixer until a uniform gel is formed. The dispersion is allowed to hydrate for a specified period (e.g., 24 hours) to ensure complete swelling.

-

Instrument Setup: A rotational viscometer (e.g., Brookfield type) is equipped with an appropriate spindle and guard leg. The instrument is calibrated according to the manufacturer's instructions.

-

Viscosity Measurement at a Single Shear Rate: The spindle is immersed in the dispersion to the specified depth. The viscosity is measured at a constant rotational speed (e.g., 20 rpm) and temperature (e.g., 25 °C).

-

Rheological Profiling (Flow Curve): To assess the flow behavior, the viscosity is measured over a range of increasing shear rates (rotational speeds). The shear stress is then plotted against the shear rate.

-

Thixotropy Assessment (Hysteresis Loop): After reaching the maximum shear rate, the viscosity is measured over a range of decreasing shear rates. A thixotropic fluid will exhibit a hysteresis loop, where the downward curve of viscosity versus shear rate is lower than the upward curve.

Causality Behind Experimental Choices:

-

Controlled Dispersion Preparation: Consistent and complete hydration is essential for reproducible rheological measurements. High shear ensures the breakdown of agglomerates, while the hydration period allows for full swelling of the silicate platelets.

-

Variable Shear Rates: Measuring viscosity at a single shear rate is insufficient to characterize non-Newtonian fluids. A range of shear rates is necessary to understand the shear-thinning (pseudoplastic) and thixotropic nature of the dispersion.

-

Temperature Control: The viscosity of fluids is highly dependent on temperature. Maintaining a constant temperature throughout the measurement is critical for accurate and comparable results.

Diagram 3.2: Rheological Behavior of this compound Dispersions

Caption: The mechanism of thixotropy in this compound dispersions.

Ion Exchange Capacity: A Hub of Interaction

The net negative charge on the silicate layers, balanced by interlayer cations, gives synthetic this compound a significant cation exchange capacity (CEC). [4]This property allows the material to interact with and adsorb cationic species, including some active pharmaceutical ingredients (APIs). [13]The CEC is a measure of the quantity of positively charged ions that the material can hold and exchange. [14]This property is crucial in drug delivery applications, as it can be exploited to achieve controlled or sustained release of cationic drugs. The interaction between the silicate and the drug can also influence the drug's stability and bioavailability. [6][13]

| Property | Typical Range (meq/100g) | Significance in Formulation |

|---|

| Cation Exchange Capacity (CEC) | 70 - 150 | Governs interactions with cationic APIs, influencing drug loading and release kinetics. [15][16]|

Experimental Protocol: Determination of Cation Exchange Capacity (CEC)

Objective: To quantify the cation exchange capacity of synthetic this compound.

Principle: The CEC is determined by replacing the native exchangeable cations with a known cation, and then quantifying the amount of that cation that has been adsorbed. A common method involves using a solution of a salt containing a cation that has a high affinity for the exchange sites, such as ammonium (NH₄⁺) or a specific metal ion.

Methodology:

-

Saturation with Exchanging Cation: A known weight of the synthetic this compound is washed multiple times with a solution of a known concentration of an exchanging salt (e.g., 1 M ammonium acetate). This process displaces the native cations (Na⁺, Ca²⁺, etc.) with ammonium ions.

-

Removal of Excess Salt: The sample is then washed with a solvent that does not displace the newly adsorbed cations (e.g., isopropyl alcohol) to remove any residual, non-exchanged salt from the previous step.

-

Displacement of Adsorbed Cation: The adsorbed ammonium ions are then displaced by washing the sample with a solution of another salt (e.g., 1 M KCl). The resulting solution, now containing the displaced ammonium ions, is collected.

-

Quantification: The concentration of the displaced ammonium ions in the collected solution is determined using a suitable analytical technique, such as titration or ion chromatography.

-

Calculation: The CEC is calculated based on the amount of displaced ammonium ions and the initial weight of the sample, and is typically expressed in milliequivalents per 100 grams (meq/100g).

Causality Behind Experimental Choices:

-

Choice of Exchanging Cation: Ammonium acetate is frequently used because ammonium ions are effective at displacing common native cations, and both ammonium and acetate ions are easily removed or quantified.

-

Washing with a Non-Displacing Solvent: This step is critical to ensure that only the cations held at the exchange sites are measured, preventing an overestimation of the CEC due to residual salt from the saturation step.

-

Complete Displacement: The final displacement step must be thorough to ensure that all the adsorbed exchanging cations are collected for accurate quantification.

Applications in Pharmaceutical Formulations: A Functional Overview

The unique physicochemical properties of synthetic this compound translate into a wide range of applications in pharmaceutical development. [1][11]

-

Suspending and Stabilizing Agent: Its ability to form a thixotropic gel makes it an excellent suspending agent for oral and topical formulations, ensuring uniform dosage of insoluble APIs. [1][11]* Emulsion Stabilizer: It helps to prevent the coalescence of oil and water phases in emulsions, enhancing their stability and shelf-life. [17]* Binder and Disintegrant in Tablets: In solid dosage forms, it can act as a binder to hold the tablet components together, and as a disintegrant to promote rapid tablet breakup upon ingestion. [1][11]* Adsorbent: Its high surface area allows it to adsorb oils, liquids, and certain APIs, which can be useful for converting liquid ingredients into a solid form or for taste masking. [6]* Drug Delivery Vehicle: The ion exchange and adsorbent properties can be utilized for the controlled or sustained release of drugs. [18]

Conclusion: A Material of Engineered Versatility

Synthetic this compound is a testament to the power of material science in pharmaceutical formulation. Its engineered structure and composition give rise to a predictable and versatile set of physicochemical properties. By understanding the interplay between its layered structure, surface charge, and colloidal behavior, formulators can harness its potential to create stable, effective, and patient-centric drug products. The experimental protocols and causal explanations provided in this guide are intended to empower researchers and scientists to not only utilize this excipient but to do so with a deep and functional understanding of its behavior.

References

-

Pharma Focus Asia. Magnesium Aluminometasilicate: Excipient for Nano Drug Delivery. [Link]

-

Goel, A. (2025, October 19). This compound in Pharmaceuticals: Enhancing Efficacy and Delivery. Medium. [Link]

-

Goel, A. (2025, October 19). Understanding the Rheology of this compound: A Key to Product Performance. Medium. [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

- Google Patents. (1974). CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it.

- Maddix, S., Raduha, S., & Butler, S. (n.d.). Methods of Analyzing Clay and Non-Clay Minerals Using X-ray Diffraction.

-

Hemings. (2025, July 25). What is the difference between magnesium silicate and magnesium aluminium silicate hydrate? [Link]

-

Jana, S. K., & Dutta, S. (2014). A Review: Fundamental Aspects of Silicate Mesoporous Materials. Materials, 7(5), 3915–3951. [Link]

-

Pongjanyakul, T., & Puttipipatkhachorn, S. (2005). Influence of magnesium aluminium silicate on rheological, release and permeation characteristics of diclofenac sodium aqueous gels in-vitro. Journal of Pharmacy and Pharmacology, 57(4), 429–434. [Link]

-

ResearchGate. (n.d.). Magnesium aluminium silicate–gentamicin complex for drug delivery systems: Preparation, physicochemical characterisation and release profiles of the drug. [Link]

- Totea, A. M., Dorin, I., Laity, P. R., Sabin, J., Conway, B. R., Waters, L., & Asare-Addo, K. (2018). A molecular understanding of magnesium aluminium silicate - drug, drug - polymer, magnesium aluminium silicate - polymer nanocomposite complex interactions in modulating drug release: Towards zero order release. European Journal of Pharmaceutics and Biopharmaceutics, 128, 17–28.

-

Geology Science. (2023, May 1). Smectite | Properties, Formation, Uses. [Link]

-

Geology Science. (2023, May 1). Smectite | Properties, Formation, Uses. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. [Link]

-

Scirp.org. (n.d.). The Medicinal Synthetic Aluminum-magnesium Silicate {Al2Mg3 (SiO4)3}. [Link]

-

Britannica. (n.d.). Ion-exchange capacity. [Link]

- Hillier, S. (n.d.). Some key recommendations for success in quantitative analysis of samples containing clay minerals. The Clay Minerals Society.

-

Pongjanyakul, T., & Puttipipatkhachorn, S. (2007). Sodium alginate-magnesium aluminum silicate composite gels: Characterization of flow behavior, microviscosity, and drug diffusivity. AAPS PharmSciTech, 8(3), E73. [Link]

-

Sietronics Laboratory Services. (n.d.). Clay Analysis by XRD. [Link]

- Christidis, G. E., & Huff, W. D. (2009). A comprehensive characterization of dioctahedral smectites. Clays and Clay Minerals, 57(3), 307–327.

- INTERSURFCHEM SOLUTIONS. (n.d.).

- U.S. Geological Survey. (n.d.). The 'moutine Mineralogical Analysis of Clay-Bearing Samples.

- Środoń, J. (2006). Determination of Layer-Charge Characteristics of Smectites. Clays and Clay Minerals, 54(5), 571–582.

- Ohio Department of Natural Resources. (n.d.). CLAY MINERALOGY TECHNIQUES - A REVIEW-.

-

Chemwin. (n.d.). Manufacturing method and process of this compound. [Link]

- Lazaro, A., Geus, J. W., & Brouwers, H. J. H. (2012). Surface area, particle size and pore size of different nano-silicas.

- The Clay Minerals Society. (n.d.).

- Onuaguluchi, E., & Ghasi, S. (2025, July 29).

- de Paiva, J. A. C., & de F. T. de Souza, M. (2006). Physical and catalytic characterization of smectites from Boa-Vista, Paraíba, Brazil. Cerâmica, 52(324), 258–263.

- ResearchGate. (n.d.).

- Takigawa, T., et al. (n.d.). Physicochemical properties of magnesium aluminum silicates (smectites) gels prepared by electrolytic-reduction ion water (1) Rheological properties. Semantic Scholar.

- U.S. Geological Survey. (n.d.). Ion exchange in clays and other minerals.

-

Wikipedia. (n.d.). Synthetic magnesium silicate. [Link]

- PRITI INDUSTRIES. (n.d.).

- TechConnect Briefs. (n.d.).

- Brantley, S. L., & Mellott, N. P. (2000). Surface area and porosity of primary silicate minerals. American Mineralogist, 85(11-12), 1767–1783.

- Marzullo, P., et al. (2025).

- SFA ScholarWorks. (n.d.). Determination of the Cation Exchange Capacity in Smectite Clays.

- Ceramic Arts Network. (n.d.).

- Vanderbilt Minerals, LLC. (n.d.). VEEGUM® this compound VANATURAL® Bentonite Clay For Personal Care and Pharmaceuticals.

- Vanderbilt Chemicals, LLC. (2023, July 27).

- Vanderbilt Minerals, LLC. (n.d.). VEEGUM®/VAN GEL®.

- Vanderbilt Minerals, LLC. (2023, November 3). VEEGUM® HS.

- Vanderbilt Minerals, LLC. (n.d.). VEEGUM® HV.

Sources

- 1. phexcom.com [phexcom.com]

- 2. CAS 1327-43-1: Magnesium aluminosilicate | CymitQuimica [cymitquimica.com]

- 3. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 4. Ion-exchange capacity | Ion-Exchange, Adsorption, Sorption | Britannica [britannica.com]

- 5. This compound – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 6. pharmafocusasia.com [pharmafocusasia.com]

- 7. A Review: Fundamental Aspects of Silicate Mesoporous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new synthetic approach for high surface area mesoporous silica and its use towards sustainable antifouling materials - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Influence of magnesium aluminium silicate on rheological, release and permeation characteristics of diclofenac sodium aqueous gels in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Techno File: Cation Exchange [ceramicartsnetwork.org]

- 15. clays.org [clays.org]

- 16. Ion exchange in clays and other minerals [pubs.usgs.gov]

- 17. Sodium alginate-magnesium aluminum silicate composite gels: Characterization of flow behavior, microviscosity, and drug diffusivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

crystal structure analysis of magnesium aluminum silicate

An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Aluminum Silicate

Foreword: Beyond the Formula

This compound is not a single entity but a class of complex minerals whose precise structural characteristics dictate their functionality. For researchers in materials science and drug development, understanding this material goes far beyond its chemical formula. Whether formulating a stable pharmaceutical suspension, developing a catalytic converter, or studying metamorphic rock formations, the arrangement of atoms into crystalline lattices or amorphous networks is paramount.[1][2][3] Commercially available this compound, often used as a pharmaceutical excipient, is typically a purified blend of naturally occurring smectite clays such as saponite and montmorillonite.[2][4]

This guide eschews a simple recitation of analytical techniques. Instead, it presents an integrated analytical philosophy. We will explore not just how to analyze these materials, but why specific methodologies are chosen and how their results are synergistically combined to construct a complete and reliable structural portrait. This document is designed for the practicing scientist who requires both robust protocols and the expert-driven rationale to adapt and troubleshoot them.

Part 1: The Structural Diversity of Magnesium Aluminum Silicates

A comprehensive analysis begins with an appreciation for the potential crystalline and amorphous forms of this compound. The two most relevant crystalline polymorphs in geological and materials science contexts are Cordierite and Saponite.

-

Cordierite ((Mg,Fe)₂Al₄Si₅O₁₈): A complex cyclosilicate, cordierite typically crystallizes in the orthorhombic system.[1][5] It is known for its high thermal stability and is a key component in applications like catalytic converters.[1] Its structure is composed of six-membered rings of silica and alumina tetrahedra.[6] A critical aspect of cordierite analysis is distinguishing it from its high-temperature hexagonal polymorph, indialite.[1][6]

-

Saponite (Ca₀.₂₅(Mg,Fe)₃((Si,Al)₄O₁₀)(OH)₂·nH₂O): As a member of the smectite group of clay minerals, saponite possesses a layered structure.[7][8] It is a trioctahedral phyllosilicate, meaning its crystal lattice consists of an octahedral sheet of magnesium/iron hydroxide sandwiched between two tetrahedral sheets of silica/alumina.[9] This layered nature, with water and exchangeable cations in the interlayer space, is fundamental to its properties as a suspending and stabilizing agent.[2][9]

-

Amorphous & Synthetic Variants: In pharmaceutical applications, this compound can be a synthetic, amorphous product.[10] Amorphous materials lack the long-range atomic order of crystals, and thus do not produce sharp, defined peaks in X-ray diffraction analysis, presenting a unique analytical challenge.[10]

The following table summarizes the key crystallographic data for the primary crystalline forms.

| Property | Cordierite | Saponite |

| Crystal System | Orthorhombic[1][5] | Monoclinic[7][8] |

| Space Group | Cccm[1][5] | C2/m (or similar)[8] |

| Typical Formula | (Mg,Fe)₂Al₄Si₅O₁₈[1] | Ca₀.₂₅(Mg,Fe)₃((Si,Al)₄O₁₀)(OH)₂·nH₂O[8] |

| Key Structural Feature | Six-membered tetrahedral rings[6] | 2:1 Tetrahedral-Octahedral layers[9] |

| Unit Cell (approx.) | a=17.1 Å, b=9.7 Å, c=9.4 Å[1][5] | a=5.3 Å, b=9.1 Å, c=16.9 Å, β=97°[7][8] |

Part 2: The Core Analytical Workflow: From Bulk to Nanoscale

A robust analysis of this compound structure is not a single experiment but a multi-stage investigation. We begin with a bulk characterization technique to identify the primary phases and then proceed to microscopic methods for morphological and localized analysis.

X-ray Diffraction (XRD): The Cornerstone of Phase Analysis

Expertise & Causality: XRD is the definitive technique for identifying and quantifying crystalline phases. It works by directing X-rays at a sample and measuring the scattered intensity as a function of the scattering angle. Crystalline materials will diffract X-rays at specific angles according to Bragg's Law, producing a unique "fingerprint" that reveals the underlying crystal structure. It is the primary method because it directly probes the long-range atomic order that defines a crystal.

This protocol is designed to identify the crystalline phases present in a bulk powder sample.

-

Sample Preparation:

-

Objective: To ensure random orientation of crystallites for accurate intensity measurements.

-

Procedure: Using an agate mortar and pestle, gently grind the this compound sample to a fine, homogenous powder (typically <10 µm particle size). Overly aggressive grinding can introduce strain or amorphization, so use minimal pressure.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is flush with the holder's rim to prevent height errors.

-

-

Instrument Setup & Data Acquisition:

-

Radiation: Use a Copper (Cu) Kα source (λ ≈ 1.54 Å) for most standard analyses.

-

Instrument Geometry: Bragg-Brentano parafocusing geometry is standard.

-

Operating Parameters: Set the X-ray tube to 40-45 kV and 40 mA.

-

Scan Range (2θ): A range of 5° to 70° is typically sufficient to capture the most characteristic peaks for cordierite and saponite.[11]

-

Scan Type: Use a continuous scan with a step size of 0.02° and a count time of 1-2 seconds per step.

-

-

Data Analysis:

-

Phase Identification: Process the raw data (intensity vs. 2θ) using phase identification software. The software will compare the experimental peak positions and relative intensities to extensive databases, such as the ICDD's Powder Diffraction File (PDF), to identify matching crystalline phases.[12][13]

-

Trustworthiness: The Rietveld method is a powerful, self-validating technique for extracting detailed structural information and phase quantities. It involves fitting a complete, calculated diffraction pattern to the experimental data. The quality of the fit, assessed by parameters like the weighted-profile R-factor (Rwp) and Goodness of Fit (GoF), provides a direct measure of the accuracy and reliability of the refined structural model.[14]

-

Initial Model: Based on the results from Protocol 1, select the appropriate crystal structure models (e.g., cordierite, saponite) from a crystallographic database (e.g., ICSD) as a starting point.

-

Sequential Refinement: Using specialized software (e.g., GSAS-II, FullProf), refine the model parameters in a logical sequence:

-

a. Scale factor and background coefficients.

-

b. Unit cell lattice parameters.

-

c. Peak shape parameters (which account for instrumental and sample broadening).

-

d. Atomic coordinates and site occupancy factors (if high-quality data is available).

-

-

Quantitative Analysis: Once all crystalline phases are modeled, the Rietveld software can calculate the weight percentage of each phase based on its contribution to the total calculated pattern.

-

Fit Assessment: A successful refinement is typically indicated by a low Rwp value (ideally <15%) and a GoF value approaching 1. Visually inspect the difference plot (observed minus calculated pattern) to ensure no systematic errors are present.

Electron Microscopy: Unveiling Morphology and Microstructure

Expertise & Causality: While XRD provides outstanding bulk crystallographic data, it offers no information about particle morphology, surface texture, or elemental distribution. For this, we turn to electron microscopy. Scanning Electron Microscopy (SEM) is the workhorse for imaging the size, shape, and topography of particles.[15][16] When atomic-level structural detail is required—such as visualizing the layers in saponite or identifying crystal defects—Transmission Electron Microscopy (TEM) is necessary, as its higher resolution can directly image the crystal lattice.[17][18][19]

-

Sample Preparation:

-

Objective: To immobilize the sample and render it conductive to prevent electron charging.

-

Procedure: Affix a small amount of the powder sample to an aluminum SEM stub using double-sided carbon tape.

-

Coating: Place the stub in a sputter coater and deposit a thin (~5-10 nm) layer of a conductive material, such as gold (for high-resolution imaging) or carbon (when accurate EDS of light elements is critical).

-

-

SEM Imaging:

-

Instrument: Insert the stub into the SEM chamber and evacuate to high vacuum.

-

Imaging Parameters: Begin with a low magnification (~500x) to get an overview of the particle distribution. Increase magnification (5,000x - 50,000x) to resolve the morphology of individual particles or agglomerates. Use an accelerating voltage of 10-20 kV. Select a secondary electron (SE) detector for topographic contrast.

-

-

EDS Analysis:

-

Objective: To determine the elemental composition of the sample.

-

Procedure: Position the electron beam on a particle or area of interest. Acquire an EDS spectrum for 60-120 seconds. The resulting spectrum will show peaks corresponding to the elements present (Mg, Al, Si, O, and any impurities).

-

Mapping: Perform elemental mapping by rastering the beam over a larger area to visualize the spatial distribution of key elements. This can reveal chemical heterogeneity within the sample.[12][20]

-

-

Sample Preparation (Critical Step):

-

Objective: To create a sample thin enough to be transparent to electrons (<100 nm). This is the most challenging step in TEM analysis.

-

Procedure: Disperse the powder in a solvent (e.g., ethanol) and sonicate for 5 minutes. Place a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid) and allow the solvent to evaporate. For consolidated materials, more advanced techniques like ultramicrotomy or Focused Ion Beam (FIB) milling are required.[17][19]

-

-

TEM Imaging:

-

Bright-Field Imaging: Insert the grid into the TEM. Operate at a high accelerating voltage (e.g., 200 kV). Obtain bright-field images to observe the overall particle shape and internal features like pores or inclusions.

-

Selected Area Electron Diffraction (SAED): Focus on a single crystallite and insert a selected area aperture. A diffraction pattern will be observed on the viewing screen, which can be used to determine the crystal structure and orientation of that individual particle.

-

High-Resolution Imaging (HRTEM): At high magnification (>200,000x), carefully focus the beam to resolve the lattice fringes of the crystal. The spacing between these fringes can be measured and directly correlated with the d-spacings from XRD data.[18]

-

Part 3: An Integrated Analytical Strategy

True scientific integrity in structural analysis is achieved when data from orthogonal techniques converge to tell a consistent story. The power of this approach lies in using the results of one technique to inform the next, creating a self-validating system.

An ideal workflow proceeds as follows:

This approach ensures that the bulk data from XRD is validated by direct observation at the micro and nano scales with SEM and TEM. For instance, if XRD suggests the presence of both cordierite and an amorphous phase, SEM can be used to search for particles with different morphologies. Subsequent EDS can confirm if these different morphologies have distinct elemental compositions, and targeted TEM can confirm the crystalline nature of one and the amorphous nature of the other. This synergy provides a level of confidence that no single technique can offer alone.

References

-

Handbook of Mineralogy. (n.d.). Cordierite (Mg;Fe2+)2Al4Si5O18. Retrieved from [Link]

-

Mindat.org. (n.d.). Cordierite: Mineral information, data and localities. Retrieved from [Link]

-

Wikipedia. (n.d.). Cordierite. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of the low symmetry form of cordierite with... [Image]. Retrieved from [Link]

-

Mindat.org. (n.d.). Saponite: Mineral information, data and localities. Retrieved from [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (n.d.). This compound. Handbook of Pharmaceutical Excipients.

- Goswami, M., et al. (2000). Preparation and characterization of magnesium-aluminium-silicate glass ceramics.

-

Webmineral.com. (n.d.). Cordierite Mineral Data. Retrieved from [Link]

-

Indian Academy of Sciences. (2000). Preparation and characterization of magnesium–aluminium–silicate glass ceramics. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative Evaluation of Crystalline and Amorphous Phases in Clay-Based Cordierite Ceramic. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray diffraction (XRD) patterns and sintering process of cordierite... [Image]. Retrieved from [Link]

-

MDPI. (n.d.). Ag-Pt/Al2O3-WOx Catalysts Supported on Cordierite Honeycomb for the Reduction of NO with C3H8, CO, and H2. Retrieved from [Link]

- Langer, K., & Schreyer, W. (1969). Infrared and powder X-ray diffraction studies on the polymorphism of cordierite, Mg2(Al4Si5O18). American Mineralogist, 54(9-10), 1442-1459.

- Google Patents. (n.d.). CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction (XRD) pattern of the ceramic CCS. I, cordierite I; II, enstatite. [Image]. Retrieved from [Link]

-

Wikipedia. (n.d.). Saponite. Retrieved from [Link]

-

Semantic Scholar. (2019). Structural, Mineral and Elemental Composition Features of Iron-Rich Saponite Clay from Tashkiv Deposit (Ukraine). Retrieved from [Link]

- Goodrich, C. A. (n.d.). TRANSMISSION ELECTRON MICROSCOPY INVESTIGATION OF A SILICATE MINERAL/MELT REACTION TEXTURE IN UREILITE LEWIS CLIFF 88774. Lunar and Planetary Science XXXI.

-

ResearchGate. (2012). Synthesis and Sintering Studies of this compound Glass Ceramic. Retrieved from [Link]

-

Handbook of Mineralogy. (n.d.). Saponite (Ca0.5,Na)0.3(Mg,Fe2+)3(Si,Al)4O10(OH)2·4H2O. Retrieved from [Link]

- Shin, W. W., & Chung, D. H. (1995).

-

National Center for Biotechnology Information. (n.d.). Facile Synthesis and Characterization of Novel Analcime/Sodium Magnesium Aluminum Silicon Silicate Nanocomposite for Efficient Removal of Methylene Blue Dye from Aqueous Media. Retrieved from [Link]

-

ResearchGate. (n.d.). HRTEM images of differently expanded saponite crystal sequences and... [Image]. Retrieved from [Link]

-

Pharma Focus Asia. (n.d.). Magnesium Aluminometasilicate: Excipient for Nano Drug Delivery. Retrieved from [Link]

-

ResearchGate. (n.d.). SEM photograph of magnesium enriched aluminium silicate ceramic surface: magnification 7500x. [Image]. Retrieved from [Link]

-

MDPI. (n.d.). Facile Fabrication of Attapulgite-Modified Chitosan Composite Aerogels with Enhanced Mechanical Strength and Flame Retardancy for Thermal Insulation. Retrieved from [Link]

-

Lee, M. R. (2010). (PDF) Transmission electron microscopy (TEM) of Earth and planetary materials: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). SEM images of different magnesium silicate samples. [Image]. Retrieved from [Link]

-

SlideServe. (2014). Transmission Electron Microscopy of Mineralogy. Retrieved from [Link]

- Boffa Ballaran, T., et al. (2016). Crystal chemistry of dense hydrous magnesium silicates: The structure of phase H, MgSiH2O4, synthesized at 45 GPa and 1000 C. American Mineralogist, 101(10), 2271-2277.

-

National Center for Biotechnology Information. (n.d.). Electron Microscopic Analysis of Silicate and Calcium Particles in Cigarette Smoke Tar. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). This compound. Retrieved from [Link]

- McLaren, A. C. (1991). Transmission electron microscopy of minerals and rocks. Cambridge University Press.

- U.S. Pharmacopeia 35. (2011).

-

ResearchGate. (n.d.). Crystal structure refinement of waste magnesium by Rietveld analysis of X-ray diffraction data. Retrieved from [Link]

Sources

- 1. Cordierite - Wikipedia [en.wikipedia.org]

- 2. phexcom.com [phexcom.com]

- 3. CAS 1327-43-1: Magnesium aluminosilicate | CymitQuimica [cymitquimica.com]

- 4. This compound | AlMgO4Si+ | CID 3084116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. researchgate.net [researchgate.net]

- 7. mindat.org [mindat.org]

- 8. Saponite - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lpi.usra.edu [lpi.usra.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Electron Microscopic Analysis of Silicate and Calcium Particles in Cigarette Smoke Tar - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Magnesium Aluminum Silicate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Thermal Behavior in Material Science and Pharmaceutical Formulation

Magnesium aluminum silicate, a naturally occurring mineral refined for a multitude of high-stakes applications, possesses a unique combination of properties that make it invaluable across industries.[1] From enhancing the performance of refractory ceramics to ensuring the stability of pharmaceutical suspensions, its utility is deeply rooted in its inherent thermal characteristics.[1][2][3] For the researcher, scientist, or drug development professional, a comprehensive understanding of its thermal stability and decomposition pathways is not merely academic—it is a cornerstone of predictive modeling, formulation development, and quality control. This guide offers a deep dive into the thermal behavior of this compound, elucidating the mechanisms that govern its response to elevated temperatures and providing practical insights for its application.

Foundational Understanding: Structure and Intrinsic Properties

This compound is not a single, monolithic entity but rather a family of compounds, primarily derived from silicate ores of the montmorillonite group.[1][4] Its fundamental structure is a layered lattice of magnesium, aluminum, silicon, and oxygen atoms, which can incorporate water molecules within its interlayer spaces and as part of its crystalline structure.[5][6] This hydrated nature is a critical determinant of its thermal behavior.

Key intrinsic properties that influence its thermal stability include:

-

High Melting Point: Generally in the range of 1400–1465 °C, making it suitable for high-temperature applications.[7]

-

Low Thermal Expansion: Exhibits a very low coefficient of thermal expansion, which contributes to excellent thermal shock resistance.[2][7]

-

Low Thermal Conductivity: This property makes it an effective insulator.[2][5]

-

Chemical Inertness: Stable over a wide pH range (typically 2 to 13), a crucial attribute for pharmaceutical formulations where it must not react with active pharmaceutical ingredients (APIs).[8][9]

The Stages of Thermal Decomposition: A Stepwise Transformation

The thermal decomposition of this compound is a multi-stage process, characterized by distinct events that can be precisely measured using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Dehydration: The Initial Loss of Water

The first significant thermal event is the loss of physically adsorbed and interlayer water. This process typically begins at temperatures just above ambient and can continue up to approximately 160°C. TGA curves for aluminosilicates show a distinct mass loss in this region, corresponding to the desorption of this physisorbed water.[10]

Dehydroxylation: The Breakdown of the Crystal Lattice

Following dehydration, a more profound structural change occurs: dehydroxylation. This involves the removal of hydroxyl (-OH) groups from the silicate lattice, which are eliminated as water molecules.[10] This process requires higher energy input and typically occurs in the temperature range of 160°C to 800°C.[10] The removal of these structural hydroxyl groups leads to a reorganization of the silicate framework.[10]

Phase Transitions and Crystallization: Formation of New Crystalline Structures

At temperatures exceeding approximately 800-900°C, this compound undergoes a series of phase transitions, leading to the formation of new, more stable crystalline phases.[5][6] Common high-temperature phases include:

-

Forsterite (Mg₂SiO₄) and Enstatite (MgSiO₃) : These magnesium silicate phases are often observed at temperatures between 660°C and 950°C.[11]

-

Cordierite (Mg₂Al₄Si₅O₁₈) : A key phase in many this compound glass-ceramics, known for its excellent thermal shock resistance.[7]

-

Mullite (Al₆Si₂O₁₃) and Spinel (MgAl₂O₄) : These are also common high-temperature decomposition products.[7]

The exact nature and temperature of these phase transformations are highly dependent on the specific composition of the this compound and the presence of any nucleating agents.[5][12] For instance, the addition of MgF₂ as a nucleating agent can influence the formation of phases like fluorophlogopite and nobergite.[5][12]

Experimental Analysis of Thermal Stability: Protocols and Interpretation

A robust understanding of thermal stability is built upon precise and reproducible experimental data. The following protocols for TGA and DSC are standard in the field.

Thermogravimetric Analysis (TGA) Protocol

Objective: To quantify mass changes as a function of temperature, identifying dehydration and dehydroxylation events.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to 1000°C at a constant heating rate, typically 10°C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the mass loss percentage against temperature. The resulting curve will show distinct steps corresponding to dehydration and dehydroxylation.

Interpretation: The TGA thermogram of a typical aluminosilicate shows a multi-stage decomposition. The initial sharp drop corresponds to the loss of physisorbed water, followed by a more gradual loss at higher temperatures due to dehydroxylation.[10] A total weight loss of around 9.14% up to 900°C has been reported for some this compound systems, after which they become thermally stable.[5][6]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with thermal transitions, identifying glass transitions, crystallization events (exothermic), and melting (endothermic).

Step-by-Step Methodology:

-

Sample Preparation: Encapsulate 5-10 mg of the sample in an aluminum or platinum DSC pan. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place both the sample and reference pans into the DSC cell.

-

Heating Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.[13][14] The temperature range should be sufficient to observe the transitions of interest, often up to 1500°C for ceramic applications.[13]

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan.

-

Data Analysis: Plot the heat flow against temperature. Exothermic peaks indicate crystallization, while endothermic peaks signify melting. A step-like change in the baseline can indicate a glass transition.

Interpretation: DSC curves for this compound can reveal a glass transition temperature (Tg), followed by one or more exothermic peaks corresponding to the crystallization of new phases.[14] At much higher temperatures, a sharp endothermic peak indicates the melting of the material.[13]

Data Presentation and Visualization

Tabulated Thermal Properties

| Thermal Event | Typical Temperature Range (°C) | Associated Mass Loss (TGA) | Heat Flow (DSC) | Structural Change |

| Dehydration | 30 - 160 | Significant | Endothermic | Loss of adsorbed and interlayer water |

| Dehydroxylation | 160 - 800 | Gradual | Endothermic | Loss of structural -OH groups |

| Glass Transition (Tg) | 600 - 750 | None | Baseline Shift | Onset of segmental mobility in amorphous regions |

| Crystallization (Tc) | 800 - 1100 | None | Exothermic | Formation of new crystalline phases (e.g., forsterite, cordierite) |

| Melting (Tm) | 1200 - 1500 | None | Endothermic | Transition from solid to liquid state |

Visualizing the Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Factors Influencing Thermal Stability

The thermal stability of this compound is not an absolute value but is influenced by several factors:

-

Chemical Composition: The precise ratio of MgO, Al₂O₃, and SiO₂ significantly impacts the temperatures of phase transitions and the nature of the resulting crystalline phases.[5]

-

Presence of Impurities: Even small amounts of other oxides can alter the melting behavior and crystallization pathways.

-

Doping: The addition of dopants, such as aluminum, can enhance thermal stability and mechanical strength.[15]

-

Particle Size and Surface Area: Nanoparticles of this compound may exhibit different thermal properties compared to bulk materials due to their higher surface area-to-volume ratio.[15]

-

Hydration State: The initial water content of the material will directly affect the magnitude of the dehydration and dehydroxylation events.

Practical Implications and Applications

The robust thermal stability of this compound underpins its use in a variety of demanding applications:

-

Refractory Materials: Its high melting point and low thermal conductivity make it an excellent component for refractory supports in ovens and kilns.[2][16]

-

Ceramics and Glass-Ceramics: It is a key constituent in the production of advanced ceramics with superior thermal shock resistance and mechanical strength.[2][5][7]

-

Pharmaceutical Formulations: In oral and topical formulations, its ability to maintain viscosity at elevated temperatures is crucial for the stability of suspensions and emulsions.[3][8] The colloidal structure of this compound is not sensitive to heat, which helps to counteract the thinning of formulations at higher temperatures.[8]

-

Drilling Fluids: In high-temperature drilling environments, this compound is used as a rheological modifier to maintain the desired viscosity and fluid loss properties of water-based drilling fluids.[17]

-

Flame Retardants: Its high thermal decomposition temperature and refractory nature make it a useful additive for improving the fire resistance of synthetic materials.[16][18]

Conclusion: A Material Forged by Fire

The thermal stability and decomposition of this compound are complex yet predictable phenomena. Through a systematic approach involving advanced thermal analysis techniques, researchers and developers can gain a detailed understanding of how this versatile material behaves under thermal stress. This knowledge is paramount for harnessing its full potential, whether in the crucible of a high-temperature furnace or the carefully controlled environment of a pharmaceutical formulation. The ability to withstand and transform in predictable ways when subjected to heat is the very essence of this compound's utility and enduring value in science and industry.

References

- SCIEPublish. (2024, December 27).

- ResearchGate. (n.d.). Phase and Thermal Analysis of this compound Glass Ceramic | Request PDF.

- NASA. (n.d.).

- MDPI. (n.d.). Tuning Crystallization Pathways via Phase Competition: Heat-Treatment-Induced Microstructural Evolution. MDPI.

- Elan Technology. (n.d.). This compound Ceramics Manufacturer. Elan Technology.

- Vanderbilt Minerals, LLC. (n.d.).

- ResearchGate. (2025, August 5). This compound nanoparticles as a high-performance rheological modifier in water-based drilling fluids | Request PDF.

- ResearchGate. (2025, August 7). Study of some thermal and mechanical properties of magnesium aluminium silicate glass ceramic | Request PDF.

- Patsnap Eureka. (2025, July 3).

- Materials Science -- Poland. (n.d.). Fabrication of this compound glass ceramics by sintering route.

- Google Patents. (n.d.). Magnesia-alumina-silica refractories.

- China Magnesium Aluminium Silicate Manufacturers. (n.d.).

- ScienceDirect. (n.d.).

- CD Formulation. (n.d.). This compound.

- ResearchGate. (2017, April 21). Structure and Thermal Transformations of Hydrated Magnesium Silicates.

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of aluminosilicate samples... | Download Scientific Diagram.

- Muby Chemicals. (n.d.). This compound USP NF BP Ph Eur Manufacturers, with SDS. Muby Chemicals.

- PubChem. (n.d.).

- MDPI. (2025, December 29).

- Pharmaceutical Suspensions. (n.d.). This compound: A Key Ingredient for Pharmaceutical Suspensions.

Sources

- 1. This compound | AlMgO4Si+ | CID 3084116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. elantechnology.com [elantechnology.com]

- 3. nbinno.com [nbinno.com]

- 4. phexcom.com [phexcom.com]

- 5. researchgate.net [researchgate.net]

- 6. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 7. Effect of this compound Addition on the Ablation Resistance of BN Matrix Ceramics - High-Temperature Materials - Full-Text HTML - SCIEPublish [sciepublish.com]

- 8. vanderbiltminerals.com [vanderbiltminerals.com]

- 9. This compound - CD Formulation [formulationbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. mdpi.com [mdpi.com]

- 15. Magnesium Silicate: From Talc to Tech [eureka.patsnap.com]

- 16. China Magnesium Aluminium Silicate Manufacturers [vtalc.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

sourcing high-purity magnesium aluminum silicate for laboratory use

An In-depth Technical Guide to Sourcing and Qualifying High-Purity Magnesium Aluminum Silicate for Laboratory Use

Authored by a Senior Application Scientist

Abstract

This compound (MAS) is a cornerstone excipient in pharmaceutical research and development, valued for its multifaceted roles as a suspending agent, emulsion stabilizer, and binder.[1][2][3] Derived from naturally occurring smectite clays, its performance is inextricably linked to its purity and specific physicochemical properties.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, qualifying, and implementing high-purity MAS. We will delve into the critical quality attributes defined by pharmacopeial standards, establish a robust supplier validation workflow, and provide detailed, field-proven protocols for in-house quality control verification. The objective is to empower the scientist with the expertise to ensure the consistency, safety, and efficacy of their research and formulations through meticulous raw material qualification.

Foundational Understanding: The Nature of High-Purity this compound

This compound is a refined, naturally occurring clay mineral, predominantly a blend of colloidal montmorillonite and saponite.[4][6] The raw ore undergoes a sophisticated water-washing and purification process to remove grit, non-swellable components, and other impurities, yielding a material suitable for pharmaceutical applications.[4][5]

Its primary mechanism of action lies in its ability to hydrate and swell in water, forming a stable, thixotropic colloidal dispersion. This structure provides a high surface area and creates a network that entraps and suspends particles or stabilizes immiscible droplets.[7]

Pharmacopeial Grades and Their Significance